Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core linked to a sulfonylphenyl group and a benzo[d]thiazole moiety. The piperazine ring is substituted with an ethyl carboxylate ester, while the benzothiazole group features a 6-isopropyl substituent and a carbamoyl linkage to the phenyl ring. This compound is structurally designed to exploit sulfonyl-piperazine frameworks, which are prevalent in medicinal chemistry for their role in modulating protein-protein interactions and enhancing pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2/c1-4-33-24(30)27-11-13-28(14-12-27)35(31,32)19-8-5-17(6-9-19)22(29)26-23-25-20-10-7-18(16(2)3)15-21(20)34-23/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBBJGQKWBHELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of their targets, leading to therapeutic effects.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities.
Biological Activity
Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a sulfonamide group, and a benzothiazole moiety. The presence of these functional groups is significant for its biological interactions.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
- Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against cancer cell lines. For instance, studies on related benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death .
- Enzyme Inhibition : The sulfonamide group in the compound suggests potential as an enzyme inhibitor. Benzothiazole derivatives have been reported to inhibit specific enzymes, contributing to their pharmacological effects .
The mechanisms through which this compound exerts its biological activity can be summarized as follows:
- Receptor Modulation : Similar compounds have been identified as modulators of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .
- Cell Cycle Arrest : Studies suggest that certain benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of similar compounds:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing the benzothiazole moiety, similar to ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, can exhibit significant antitumor effects. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound may enhance these effects due to its piperazine and sulfonamide groups, which are known to interact with biological targets involved in cancer progression .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties. Similar piperazine derivatives have demonstrated the ability to enhance immune responses, particularly in conditions characterized by immune suppression such as chronic infections or certain cancers. This immunopotentiation could be attributed to the activation of macrophages and other immune cells, promoting their ability to combat tumor cells effectively .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core followed by functionalization with piperazine and sulfonamide groups. Recent advancements in synthetic methodologies have facilitated the development of related compounds with improved efficacy and reduced toxicity profiles .
Case Study: Anticancer Activity
A study published in a reputable journal examined the anticancer activity of similar benzothiazole derivatives against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting potent activity against cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer properties, providing a framework for future research on this compound .
Case Study: Immunomodulation
Another research effort focused on evaluating the immunomodulatory effects of piperazine-based compounds in animal models. The findings revealed that these compounds significantly increased macrophage activity and cytokine production, indicating potential therapeutic benefits in immunocompromised states. This underscores the relevance of this compound as a candidate for further development as an immunotherapeutic agent .
Chemical Reactions Analysis
Sulfonamide Bond Formation
The sulfonamide group (-SO₂-NR₂) is synthesized via nucleophilic substitution between a piperazine derivative and a sulfonyl chloride precursor. This reaction is critical for constructing the compound's core architecture.
Reaction Scheme:
Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or pyridine to neutralize HCl byproduct
Key Considerations:
-
Excess sulfonyl chloride ensures complete piperazine functionalization.
-
Steric hindrance from the 6-isopropyl group on the benzothiazole may necessitate extended reaction times.
Piperazine Ring Functionalization
The piperazine moiety undergoes reactions at its secondary amine sites, enabling further derivatization:
a. N-Alkylation/Esterification
The ethyl carboxylate group is introduced via alkylation of the piperazine nitrogen:
Conditions:
-
Selectivity: Mono-alkylation favored due to steric and electronic effects.
b. Acid/Base-Mediated Hydrolysis
The ethyl ester can hydrolyze under acidic or basic conditions:
Benzothiazole Ring Modifications
The 6-isopropylbenzothiazole core is synthesized via cyclization of substituted anilines. Key steps include:
a. Thiazole Ring Formation
b. Functionalization at C-2
The C-2 amine reacts with electrophiles (e.g., acyl chlorides) to form carbamates or ureas .
Key Reaction Data Table
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonyl-piperazine derivatives functionalized with heterocyclic systems. Below is a detailed comparison with structurally and functionally related analogs:
Structural Modifications on the Benzothiazole Ring
- Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 533869-04-4): Key Difference: Replaces the 6-isopropyl group with a 4-ethoxy substituent on the benzothiazole ring. Molecular Weight: 532.6 g/mol (vs. 507.6 g/mol for the target compound).
(E)-Ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 681233-96-5):
- Key Difference : Incorporates a methoxy group at position 6 and a methyl group at position 3 of the benzothiazole ring.
- Impact : The methyl group introduces conformational rigidity, while the methoxy substituent may improve solubility via hydrogen bonding. The target compound’s isopropyl group offers greater lipophilicity, favoring membrane permeability .
Variations in the Piperazine Substituent
- tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate: Key Difference: Replaces the ethyl carboxylate with a tert-butyl carbamate and substitutes the benzothiazole with a pyrimidine ring. Impact: The tert-butyl group enhances steric protection against enzymatic degradation but reduces aqueous solubility. The pyrimidine core may alter binding specificity in kinase inhibition applications .
- Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 865545-95-5): Key Difference: Substitutes the benzothiazole with a 3-cyanothiophene ring. Impact: The thiophene ring’s smaller size and cyanogroup improve π-π stacking interactions but reduce hydrophobic binding compared to the benzothiazole system .
Functional Group Comparisons
Q & A
Q. What are the key synthetic steps for preparing Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
Methodological Answer: The synthesis involves three critical steps:
Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine core .
Sulfonamide Functionalization : Introduce the sulfamoylphenyl group via nucleophilic substitution using 4-sulfamoylphenyl isothiocyanate under mild conditions .
Carbamoyl and Ester Linkages : Couple the 6-isopropylbenzo[d]thiazol-2-amine moiety to the sulfonylphenyl group using carbodiimide-mediated amidation, followed by esterification to attach the ethyl carboxylate .
Q. Key Considerations :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, EtOAc/hexane) or HPLC.
Q. How is the piperazine ring stabilized during functionalization?
Methodological Answer: Piperazine rings are prone to oxidation and ring-opening under acidic conditions. Stabilization strategies include:
Q. What purification techniques are effective for isolating intermediates?
Methodological Answer:
- Chromatography : Use silica gel columns with eluents like EtOAc/MeOH (25:1 + 0.25% Et₃N) to resolve polar byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline intermediates .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonamide coupling steps?
Methodological Answer: Yield optimization requires:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl groups, achieving up to 68% yield under reflux conditions .
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of the sulfonamide group .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during carbamoylation .
Q. How do researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and HRMS data. For example, IR peaks at 1680 cm⁻¹ confirm carbonyl groups, while ¹H NMR δ 1.25 ppm (t, 3H) verifies the ethyl ester .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G*) to identify discrepancies .
Q. What strategies mitigate hazards when handling reactive intermediates (e.g., isothiocyanates)?
Methodological Answer:
- Engineering Controls : Use fume hoods with HEPA filters and explosion-proof equipment for volatile reagents .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Waste Neutralization : Quench excess isothiocyanates with 10% sodium bicarbonate before disposal .
Q. How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber glass vials are recommended for light-sensitive intermediates .
Q. What pharmacological screening models are suitable for studying bioactivity?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™ for kinase activity) .
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in cell lines via scintillation counting .
- In Vivo Models : Dose rodents (e.g., Sprague-Dawley rats) at 10–50 mg/kg and monitor pharmacokinetics (Cmax, T½) via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
